
二羟基香柠檬苦素
描述
Dihydroxybergamottin (DHB) is a natural furanocoumarin found in pomelos, grapefruits, and sour oranges, in both the peel and the pulp .
Synthesis Analysis
Bergamottin is a furanocoumarin found in citrus plants, which is a strong inhibitor of the principal human metabolizing enzyme, cytochrome P450 3A4 (CYP3A4) . The crystal structure determinations of three coumarins give us the geometrical parameters and reveal the parallel-displaced π–π stacking and hydrogen bonding intermolecular interactions used for molecular assembly in the crystal structure .Molecular Structure Analysis
The molecular formula of DHB is C21H24O6 . Its average mass is 372.412 Da and its monoisotopic mass is 372.157288 Da .Chemical Reactions Analysis
Bergamottin is a furanocoumarin found in citrus plants, which is a strong inhibitor of the principal human metabolizing enzyme, cytochrome P450 3A4 (CYP3A4) . The crystal structure determinations of three coumarins give us the geometrical parameters and reveal the parallel-displaced π–π stacking and hydrogen bonding intermolecular interactions used for molecular assembly in the crystal structure .科学研究应用
Cancer Prevention and Therapy
DHB, derived from grapefruits, has been studied for its potential application in cancer prevention and therapy . It has demonstrated potent anti-oxidative, anti-inflammatory, and anti-cancer properties both in vitro and in vivo . The anti-neoplastic effects of DHB have been observed in different tumor models .
Cytochrome P450 Inhibition
DHB is a well-known inhibitor of some isoforms of the cytochrome P450 (CYP) enzyme, particularly CYP3A4 . It can also suppress the activities of CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 in human liver microsomes .
Natural Pesticide
Furanocoumarins, including DHB, are primarily known to act as plants’ defense mechanism against predators and are regarded as natural pesticides .
Pharmacokinetics
DHB is a major compound found in grapefruit flesh, juice, and plasma . Its pharmacokinetics have been studied to understand its absorption, distribution, metabolism, and excretion .
Drug Interaction
Due to its inhibitory effect on CYP enzymes, DHB can interact with various drugs. It has been recommended that patients should preferably avoid the consumption of grapefruit or grapefruit juice when they are taking prescribed medications such as statins, antihistamines, and several other orally administered drugs .
Dietary Compounds
There has been considerable interest in the use of dietary compounds like DHB for various cancer prevention and therapy approaches .
作用机制
Target of Action
Dihydroxybergamottin primarily targets the cytochrome P450 enzymes , particularly CYP3A4 . These enzymes are crucial for the metabolism of many drugs and other xenobiotics .
Mode of Action
Dihydroxybergamottin interacts with its targets by acting as an inhibitor of the cytochrome P450 enzymes . This inhibition prevents the oxidative metabolism of certain drugs by these enzymes, resulting in an elevated concentration of the drug in the bloodstream .
Biochemical Pathways
The inhibition of the cytochrome P450 enzymes by Dihydroxybergamottin affects the metabolic pathways of various drugs . This can lead to alterations in the pharmacokinetics of these drugs, potentially enhancing their bioavailability and therapeutic effects .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Dihydroxybergamottin are crucial for understanding its impact on bioavailability . By inhibiting the cytochrome P450 enzymes, Dihydroxybergamottin can alter the pharmacokinetics of various drugs, potentially increasing their systemic exposure .
Result of Action
The molecular and cellular effects of Dihydroxybergamottin’s action primarily involve the inhibition of cytochrome P450 enzymes . This can lead to increased serum concentrations of various drugs, potentially enhancing their therapeutic effects . Additionally, Dihydroxybergamottin has demonstrated significant anti-cancer activity in various cancer cells .
Action Environment
The action, efficacy, and stability of Dihydroxybergamottin can be influenced by various environmental factors. For instance, the concentrations of Dihydroxybergamottin in grapefruit juice can vary between different varieties of fruit and can be affected by environmental conditions, such as the climate where the fruit is grown . Furthermore, the effect of Dihydroxybergamottin on the cytochrome P450 enzymes can be influenced by the presence of other compounds in the environment .
未来方向
Some recent researches are being released just to prove DHB’s abilities especially its possible contributions to human’s health . This DHB is a naturally occurring inhibitor of cytochrome P450 3A4 . It is also a furanocoumarin, a class of organic compounds which are primarily found in plants specifically in species of the Apiaceae and Rutace . This is a newly discovered product which is now quickly gaining its popularity as an ingredient in sports supplements and even medicine because of its pharmacokinetic boosting effects of Grape fruit juice .
属性
IUPAC Name |
4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZUPBUEKFXTSD-INMULRNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CC[C@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
264234-05-1 | |
| Record name | Dihydroxybergamottin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264234051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROXYBERGAMOTTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2O194AWTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dihydroxybergamottin (DHB) is a potent mechanism-based inactivator of the cytochrome P450 3A4 (CYP3A4) enzyme. [] DHB binds to the CYP3A4 active site and undergoes metabolic activation, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme, effectively inactivating it. [, ] This inactivation reduces the enzyme's ability to metabolize its substrates, which can lead to increased drug concentrations in the body and potentially cause adverse drug reactions. [, , , , ]
ANone: While the provided research abstracts do not detail spectroscopic data, the chemical structure of DHB is described. It is a furanocoumarin, meaning it contains a furan ring fused to a coumarin backbone. The full chemical name, 6',7'-Dihydroxybergamottin, indicates the presence of two hydroxyl groups on the furan ring.
ANone: DHB is not known to possess catalytic properties itself. Its significance lies in its inhibitory action on CYP3A4, which is a catalytic enzyme.
A: Research has shown that the furan ring and its substituents play a critical role in DHB's inhibitory activity against CYP3A4. []
- Unsaturated furan ring: The presence of an unsaturated furan ring contributes significantly to time-dependent inhibition of CYP3A4. []
- Hydroxyl Groups: The two hydroxyl groups at the 6' and 7' positions on the furan ring are essential for potent inhibitory activity. []
- Side Chain Modification: Modifications to the side chain at the 5-position of the furanocoumarin structure can alter potency. []
- UV Sensitivity: UV irradiation can degrade DHB, suggesting that light protection may be necessary for formulations. []
- Temperature Sensitivity: DHB levels decrease in grapefruit juice stored at room temperature compared to refrigerated storage, indicating potential temperature sensitivity. []
- Juice Fractionation: DHB is found in higher concentrations in the centrifugal retentate fraction of grapefruit juice, which could have implications for potential extraction and purification for formulations. []
ANone: The provided abstracts do not mention any information on resistance mechanisms specific to DHB. As its primary mechanism of action involves irreversible enzyme inactivation, resistance development is less likely compared to reversible inhibitors.
ANone: More research is needed to fully understand the potential long-term effects and toxicological profile of DHB.
ANone: Research is needed to explore targeted delivery strategies for DHB.
ANone: Further research is needed to identify potential biomarkers for DHB's effects.
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common method for quantifying DHB in various matrices. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




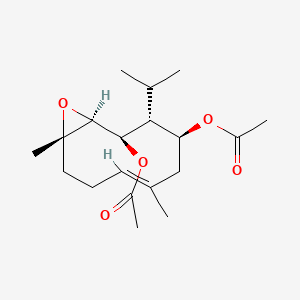
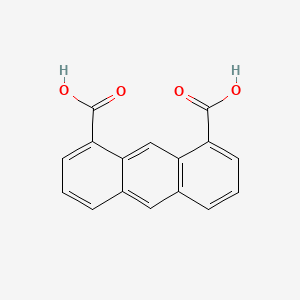
![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)
![2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B1253093.png)
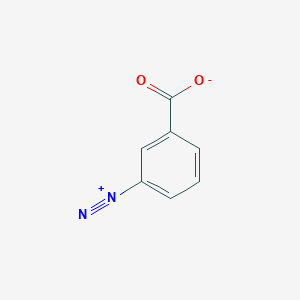
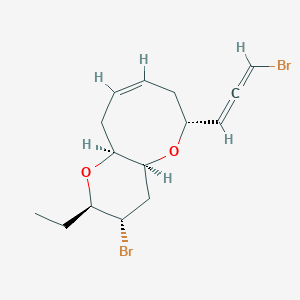



![2-[4,5-Dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1253102.png)
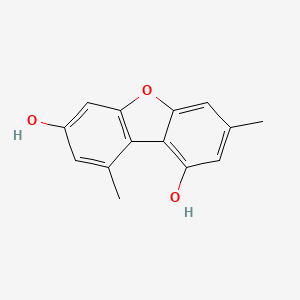
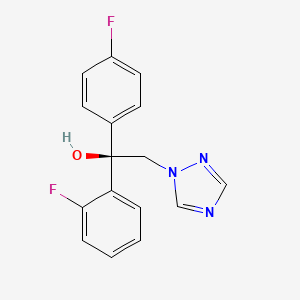
![7alpha-Acetoxy-7-methyl-1alpha-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4aalpha,5alpha-diol](/img/structure/B1253108.png)